Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate
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Overview
Description
Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate: is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.23716 g/mol It is known for its unique structure, which includes a hydroxy group, a ketone group, and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate typically involves the esterification of 4-hydroxy-3-(1-oxopropyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate can undergo oxidation reactions to form corresponding quinones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, reduced esters.
Substitution: Various substituted phenylacetates.
Scientific Research Applications
Chemistry: Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a useful probe for investigating enzyme-substrate interactions .
Medicine: Its ability to undergo various chemical transformations makes it a versatile building block for medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances, flavors, and polymers. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ketone groups play a crucial role in these interactions, facilitating binding to active sites and influencing the compound’s biological activity . The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate: Similar structure but lacks the ketone group.
Methyl 3-(1-oxopropyl)benzoate: Similar structure but lacks the hydroxy group.
4-Hydroxy-3-(1-oxopropyl)benzoic acid: Similar structure but is not esterified.
Uniqueness: Methyl 4-hydroxy-3-(1-oxopropyl)phenylacetate is unique due to the presence of both hydroxy and ketone groups, which confer distinct reactivity and biological activity. This combination of functional groups allows for a wide range of chemical transformations and applications, setting it apart from similar compounds .
Properties
CAS No. |
71662-41-4 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-(4-hydroxy-3-propanoylphenyl)acetate |
InChI |
InChI=1S/C12H14O4/c1-3-10(13)9-6-8(4-5-11(9)14)7-12(15)16-2/h4-6,14H,3,7H2,1-2H3 |
InChI Key |
FWPZORRTDTZVAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)CC(=O)OC)O |
Origin of Product |
United States |
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